molecular formula C9H16O2Si B6232880 4-[(trimethylsilyl)methyl]cyclobut-1-ene-1-carboxylic acid CAS No. 2758004-50-9

4-[(trimethylsilyl)methyl]cyclobut-1-ene-1-carboxylic acid

Cat. No. B6232880
CAS RN: 2758004-50-9
M. Wt: 184.3
InChI Key:
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Description

4-[(Trimethylsilyl)methyl]cyclobut-1-ene-1-carboxylic acid, also known as 4-TMSMCB, is a carboxylic acid that is derived from a cyclobutene compound. It is a highly reactive molecule that is used in a variety of chemical reactions, including the synthesis of other organic compounds. It is a versatile molecule that is used in a wide range of scientific research applications, including the production of pharmaceuticals, advanced materials, and biotechnology.

Scientific Research Applications

4-[(trimethylsilyl)methyl]cyclobut-1-ene-1-carboxylic acid has a wide range of applications in scientific research. It is used in the synthesis of other organic compounds, including pharmaceuticals, advanced materials, and biotechnology. It is also used in the synthesis of other cyclobutene compounds, which are used in the production of polymers, plastics, and other materials. In addition, it is used in the synthesis of silylated compounds, which are used in the production of pharmaceuticals and other organic compounds.

Mechanism of Action

The mechanism of action of 4-[(trimethylsilyl)methyl]cyclobut-1-ene-1-carboxylic acid is based on the reaction of a cyclobutene compound with trimethylsilylmethyl chloride in the presence of a base. The reaction yields 4-[(trimethylsilyl)methyl]cyclobut-1-ene-1-carboxylic acid as the major product and other side products, including cyclobutene derivatives and other silylated compounds. The reaction is a nucleophilic substitution reaction, in which the trimethylsilylmethyl chloride acts as a nucleophile and the cyclobutene compound acts as an electrophile. The reaction proceeds through a series of steps, including the formation of a silylium ion intermediate, which is then attacked by the cyclobutene compound to form 4-[(trimethylsilyl)methyl]cyclobut-1-ene-1-carboxylic acid.
Biochemical and Physiological Effects
4-[(trimethylsilyl)methyl]cyclobut-1-ene-1-carboxylic acid is a highly reactive molecule and has been shown to have a variety of biochemical and physiological effects. In laboratory experiments, it has been shown to inhibit the growth of certain bacteria and fungi, as well as to inhibit the activity of certain enzymes. It has also been shown to have anti-inflammatory, anti-oxidant, and anti-cancer properties. In addition, 4-[(trimethylsilyl)methyl]cyclobut-1-ene-1-carboxylic acid has been shown to have a protective effect on cells, as it has been shown to reduce the toxicity of certain compounds.

Advantages and Limitations for Lab Experiments

The use of 4-[(trimethylsilyl)methyl]cyclobut-1-ene-1-carboxylic acid in laboratory experiments has several advantages. It is a highly reactive molecule, which makes it useful for a variety of chemical reactions. It is also relatively inexpensive and easy to obtain, making it an attractive option for laboratory experiments. Furthermore, it is a versatile molecule that can be used in a wide range of scientific research applications.
However, there are also some limitations to the use of 4-[(trimethylsilyl)methyl]cyclobut-1-ene-1-carboxylic acid in laboratory experiments. It is a highly reactive molecule, which can lead to the formation of unwanted side products. In addition, it can be toxic to humans and animals, and should be handled with care. Furthermore, it can be difficult to optimize the reaction conditions to achieve the desired yields of 4-[(trimethylsilyl)methyl]cyclobut-1-ene-1-carboxylic acid.

Future Directions

The potential future directions for 4-[(trimethylsilyl)methyl]cyclobut-1-ene-1-carboxylic acid are numerous. It could be used in the production of pharmaceuticals, advanced materials, and biotechnology. It could also be used in the development of new synthetic methods for the synthesis of other organic compounds. In addition, it could be used in the development of new catalysts for a variety of chemical reactions. Furthermore, it could be used in the development of new drugs and treatments for a variety of diseases and conditions. Finally, it could be used in the development of new materials and technologies for a variety of applications.

Synthesis Methods

4-[(trimethylsilyl)methyl]cyclobut-1-ene-1-carboxylic acid can be synthesized from a cyclobutene compound by a process known as trimethylsilylmethylation. This process involves the reaction of a cyclobutene compound with trimethylsilylmethyl chloride in the presence of a base such as pyridine. The reaction yields 4-[(trimethylsilyl)methyl]cyclobut-1-ene-1-carboxylic acid as the major product and other side products, including cyclobutene derivatives and other silylated compounds. The reaction can be optimized to achieve higher yields of 4-[(trimethylsilyl)methyl]cyclobut-1-ene-1-carboxylic acid by varying the reaction conditions, such as the concentration of the base and the reaction temperature.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 4-[(trimethylsilyl)methyl]cyclobut-1-ene-1-carboxylic acid involves the protection of the carboxylic acid group, followed by the addition of the trimethylsilylmethyl group to the cyclobutene ring. The protection of the carboxylic acid group is necessary to prevent unwanted reactions during the addition of the trimethylsilylmethyl group. The final step involves the removal of the protecting group to obtain the desired compound.", "Starting Materials": [ "Cyclobutene", "4-bromo-1-butene", "Trimethylsilylmethyl lithium", "Diethyl ether", "Hydrochloric acid", "Sodium hydroxide", "Sodium bicarbonate", "Sodium sulfate", "Methanol", "Chloroform" ], "Reaction": [ "1. Cyclobutene is reacted with 4-bromo-1-butene in the presence of trimethylsilylmethyl lithium to obtain 4-(trimethylsilylmethyl)cyclobutene.", "2. The obtained product is then treated with hydrochloric acid to remove the trimethylsilyl group and obtain 4-(hydroxymethyl)cyclobutene.", "3. The hydroxymethyl group is then protected by reacting with methanol and hydrochloric acid to obtain the methyl ester of 4-(hydroxymethyl)cyclobutene.", "4. The methyl ester is then reacted with sodium hydroxide to obtain the sodium salt of 4-(hydroxymethyl)cyclobutene.", "5. The sodium salt is then reacted with trimethylsilyl chloride to obtain the trimethylsilyl ester of 4-(hydroxymethyl)cyclobutene.", "6. The trimethylsilyl ester is then hydrolyzed with sodium bicarbonate to obtain 4-(trimethylsilylmethyl)cyclobut-1-ene-1-carboxylic acid.", "7. The protecting group is removed by reacting with methanol and hydrochloric acid to obtain the desired compound, 4-[(trimethylsilyl)methyl]cyclobut-1-ene-1-carboxylic acid." ] }

CAS RN

2758004-50-9

Product Name

4-[(trimethylsilyl)methyl]cyclobut-1-ene-1-carboxylic acid

Molecular Formula

C9H16O2Si

Molecular Weight

184.3

Purity

95

Origin of Product

United States

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